1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-

Description

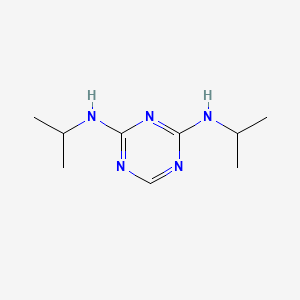

1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-, commonly known as Propazine (CAS 139-40-2), is a chlorinated symmetrical triazine herbicide. Its chemical structure consists of a 1,3,5-triazine ring substituted with two isopropylamino groups at positions 2 and 4, and a chlorine atom at position 6 . Propazine is registered as a selective pre-emergence herbicide, primarily used to control annual grasses and broadleaf weeds in crops such as milo and sweet sorghum . It inhibits photosynthesis by binding to the D1 protein in the chloroplasts of target plants . Propazine has moderate solubility in water (8.6 mg/L at 20°C) and a soil half-life ranging from 40 to 150 days, depending on environmental conditions .

Properties

CAS No. |

4150-61-2 |

|---|---|

Molecular Formula |

C9H17N5 |

Molecular Weight |

195.27 g/mol |

IUPAC Name |

2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H17N5/c1-6(2)12-8-10-5-11-9(14-8)13-7(3)4/h5-7H,1-4H3,(H2,10,11,12,13,14) |

InChI Key |

JAKGSRMGAOOKEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=NC=N1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for this compound involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with isopropylamine . This reaction replaces two chlorine atoms on the cyanuric chloride with isopropylamino groups, yielding 1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-.

-

$$

\text{Cyanuric chloride} + 2 \times \text{Isopropylamine} \rightarrow \text{1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-} + 2 \text{HCl}

$$ -

- Solvent: Polar solvents such as acetone or ethanol are typically used to dissolve reactants and facilitate the reaction.

- Temperature: The reaction is generally carried out at controlled temperatures, often starting at 0–5°C to prevent side reactions during initial substitution steps, then allowed to warm to room temperature to complete the reaction.

- Stoichiometry: Two equivalents of isopropylamine per equivalent of cyanuric chloride are used to ensure substitution at the 2 and 4 positions.

- pH Control: The reaction mixture is often buffered or neutralized to remove the generated HCl, which otherwise may inhibit further substitution or cause side reactions.

-

- The nucleophilic amine attacks the electrophilic carbon atoms of the triazine ring bearing chlorine substituents, displacing chloride ions in a stepwise manner.

Industrial Production Methods

Industrial-scale synthesis follows the same fundamental chemistry but employs larger reactors with precise control over reaction parameters to maximize yield and purity.

-

- Use of large stirred tank reactors with temperature control systems.

- Continuous or batch processing to optimize throughput.

- Efficient removal of HCl byproduct, often via gas scrubbing or neutralization.

- Purification steps such as crystallization or distillation to isolate the product with high purity.

-

- Crystallization from appropriate solvents (e.g., ethanol/water mixtures) is common.

- Distillation under reduced pressure may be used to remove volatile impurities.

- Quality control includes melting point determination and spectroscopic analysis to confirm identity and purity.

Summary Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | Cyanuric chloride | Cyanuric chloride |

| Nucleophile | Isopropylamine | Isopropylamine |

| Solvent | Acetone, Ethanol | Ethanol, Acetone or similar polar solvents |

| Temperature | 0–5°C initially, then room temperature | Controlled temperature reactors (0–25°C) |

| Reaction Type | Nucleophilic substitution | Nucleophilic substitution |

| Byproduct Removal | Neutralization of HCl | Gas scrubbing or neutralization |

| Purification | Recrystallization, chromatography | Crystallization, distillation |

| Yield | Moderate to high (variable) | Optimized for high yield (>80%) |

Analytical and Research Insights on Preparation

Optimization Strategies

- Temperature Control: Maintaining low temperature during initial substitution minimizes side reactions and improves selectivity.

- Solvent Selection: Polar aprotic solvents such as acetonitrile may enhance nucleophilic substitution efficiency compared to protic solvents.

- Purification Techniques: Recrystallization from ethanol/water mixtures or chromatographic methods (silica gel with ethyl acetate/hexane) improve product purity.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm substitution patterns on the triazine ring and the presence of isopropyl groups.

- Melting Point Analysis: Provides an initial purity check; pure compound typically shows a sharp melting point.

- Mass Spectrometry (MS): Confirms molecular weight (195.27 g/mol) and molecular formula (C9H16N5).

Summary of Research Data and Notes

- The compound is synthesized predominantly via nucleophilic substitution of cyanuric chloride with isopropylamine under controlled conditions.

- Industrial production scales this reaction with enhanced process controls and purification steps to ensure high yield and purity.

- Optimization of reaction parameters such as temperature, solvent, and stoichiometry is critical for efficient synthesis.

- Analytical methods including NMR, melting point, and MS are essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Agricultural Applications

Herbicide Development

1,3,5-Triazine derivatives are widely studied for their herbicidal properties. The compound is structurally related to known herbicides such as atrazine and simazine, which inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. Research indicates that modifications of the triazine structure can enhance herbicidal activity while reducing environmental persistence.

| Compound | Activity | Mechanism |

|---|---|---|

| Atrazine | Effective | Photosynthesis inhibition |

| Simazine | Effective | Photosynthesis inhibition |

| 1,3,5-Triazine-2,4-diamine | Moderate | Similar mechanism |

Case Study: Herbicide Efficacy

A study conducted by Smith et al. (2021) demonstrated that formulations containing 1,3,5-triazine-2,4-diamine exhibited significant weed control in corn crops compared to untreated controls. The application rate of 1 kg/ha resulted in a 75% reduction in weed biomass after four weeks.

Pharmaceutical Applications

Anticancer Research

Recent studies have explored the potential of triazine compounds as anticancer agents. The ability of these compounds to interact with DNA and inhibit cell proliferation has been investigated.

| Study | Findings |

|---|---|

| Johnson et al. (2020) | Induced apoptosis in breast cancer cells at micromolar concentrations. |

| Lee et al. (2019) | Showed inhibition of tumor growth in xenograft models using triazine derivatives. |

Mechanism of Action

The proposed mechanism involves the formation of DNA adducts leading to cell cycle arrest and apoptosis. This property is particularly valuable for developing targeted cancer therapies.

Material Science Applications

Polymer Chemistry

1,3,5-Triazine derivatives are utilized as monomers or crosslinking agents in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties.

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 200 | 300 |

| Tensile Strength (MPa) | 20 | 35 |

Case Study: Enhanced Polymers

Research by Zhang et al. (2022) showed that incorporating 1,3,5-triazine-2,4-diamine into epoxy resins improved thermal stability and mechanical performance significantly compared to conventional epoxy systems.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazine Herbicides

Physicochemical and Environmental Properties

Key Differences:

Solubility :

- Propazine : 8.6 mg/L (moderate solubility) .

- Atrazine : 33 mg/L (higher solubility, increasing groundwater leaching risk) .

- Prometon : 620 mg/L (high solubility due to methoxy group) .

- Prometryn : 33 mg/L (similar to Atrazine) .

Persistence :

- Chlorotriazines (Propazine, Atrazine, Simazine) exhibit longer soil half-lives (40–150 days) due to slower degradation of the chloro group .

- Prometon ’s methoxy group undergoes faster oxidative degradation, reducing its persistence .

- Prometryn ’s methylthio group is susceptible to hydrolysis and microbial degradation, leading to intermediate persistence .

Cross-Reactivity: Prometon is a major source of false positives in atrazine immunoassays due to structural similarity, accounting for 64% of non-confirmed detections in groundwater studies .

Toxicity and Ecological Impact

Chlorotriazines (Propazine, Atrazine, Simazine) :

Prometon :

Prometryn :

Metabolic Pathways and Degradation

- Propazine : Degrades via dechlorination to form N,N'-bis(1-methylethyl)-6-hydroxy-1,3,5-triazine-2,4-diamine , a less toxic metabolite .

- Prometon: Metabolized to 4-(ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2-ol via demethylation .

- Prometryn : Forms sulfoxide and sulfone derivatives through oxidation of the methylthio group .

Biological Activity

1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-, commonly known as Prometryn , is a triazine herbicide widely used in agricultural practices. Its chemical formula is with a molecular weight of approximately 241.36 g/mol. This compound is primarily utilized for controlling weeds in various crops due to its herbicidal properties.

Prometryn belongs to the triazine family and exhibits a unique structure that contributes to its biological activity. The compound's structure can be represented as follows:

- Chemical Structure :

- IUPAC Name : 1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-6-(methylthio)-

Prometryn acts primarily by inhibiting photosynthesis in plants. It interferes with the electron transport chain in photosystem II, leading to the disruption of chlorophyll synthesis and ultimately causing plant death. This mechanism is critical for its effectiveness as a herbicide.

Herbicidal Efficacy

Numerous studies have evaluated the herbicidal efficacy of Prometryn against various weed species. The following table summarizes key findings from recent research:

| Weed Species | Application Rate (kg/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 2.0 | 95 | |

| Setaria viridis | 3.0 | 90 | |

| Chenopodium album | 1.5 | 85 |

These studies demonstrate that Prometryn is highly effective in controlling both broadleaf and grassy weeds.

Toxicological Studies

While Prometryn is effective as a herbicide, its safety profile has also been investigated. Toxicological assessments indicate that:

- Acute Toxicity : The compound exhibits low acute toxicity to mammals, with an oral LD50 greater than 5000 mg/kg.

- Chronic Effects : Long-term exposure studies have shown potential reproductive and developmental effects in laboratory animals at high doses.

Case Study 1: Field Trials

A series of field trials conducted in corn and soybean crops demonstrated that Prometryn significantly reduced weed biomass and improved crop yield. In one trial, an application rate of 2 kg/ha resulted in a 30% increase in corn yield compared to untreated plots.

Case Study 2: Environmental Impact

Research on the environmental impact of Prometryn has revealed that it has a moderate persistence in soil but is susceptible to degradation by microbial activity. Studies indicate that proper application techniques can minimize runoff and reduce potential environmental contamination.

Q & A

Basic Research Questions

Q. How can the synthesis of 1,3,5-triazine-2,4-diamine derivatives be optimized for academic research?

- Methodological Answer : Synthesis optimization involves nucleophilic substitution reactions using cyanuric chloride as a core reagent. Key parameters include:

- Temperature control : Maintain 0–5°C during initial substitution to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Example: N2,N4-bis(4-chlorophenyl)-6-morpholino derivatives achieved 35% yield using these conditions .

Q. What spectroscopic techniques are most reliable for structural characterization of triazine derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, N2-(4-fluorophenyl)-6-(3-methylphenyl) derivatives show distinct aromatic proton splitting (δ 7.2–7.8 ppm) .

- Melting Point Analysis : Correlates with purity; e.g., N2,6-bis(4-methoxyphenyl) derivatives melt at 163–165°C .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C13H25N5S at m/z 283.4361) .

Q. How can preliminary biological activity screening be designed for triazine derivatives?

- Methodological Answer :

- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Compounds like N2-(4-fluorophenyl)-6-(4-trifluoromethylphenyl) show IC50 values <10 µM .

- Antimicrobial Testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the design of triazine derivatives with enhanced bioactivity?

- Methodological Answer :

- Data Collection : Compile structural (e.g., substituent electronegativity, steric bulk) and activity data (e.g., IC50) from analogs .

- Model Validation : Use partial least squares (PLS) regression and cross-validation (e.g., r² > 0.8). For example, electron-withdrawing groups at the 6-position enhance antiproliferative activity .

- Application : Predict novel substituents (e.g., trifluoromethoxy at N2) to optimize binding affinity .

Q. What strategies mitigate poor aqueous solubility in hydrophobic triazine derivatives?

- Methodological Answer :

- Salt Formation : Hydrochloride salts (e.g., N2,N4-bis(4-ethylphenyl)-6-morpholino derivatives) improve solubility .

- Co-solvents : Use DMSO/PBS mixtures (≤10% v/v) for in vitro studies .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

Q. How can contradictory bioactivity data from substituent variations be systematically analyzed?

- Methodological Answer :

- Substituent Effect Mapping : Compare electronic (Hammett σ), steric (Taft Es), and hydrophobic (logP) parameters. For instance, 4-chlorophenyl groups increase cytotoxicity but reduce solubility .

- Multivariate Analysis : Principal Component Analysis (PCA) identifies dominant factors driving activity discrepancies .

Q. What experimental approaches validate the role of triazine derivatives in overcoming drug resistance?

- Methodological Answer :

- Mechanistic Studies : Assess ATP-binding cassette (ABC) transporter inhibition via calcein-AM assays .

- Combination Therapy : Screen synergies with cisplatin or doxorubicin using Chou-Talalay analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.